5-Bromo-2,3-dichloropyrazine

Chemoselective cross-coupling Sequential functionalization Heterocyclic building blocks

5-Bromo-2,3-dichloropyrazine is a triply halogenated pyrazine heterocycle bearing one bromine at position 5 and two chlorine atoms at positions 2 and 3 on the electron-deficient pyrazine ring. With a predicted boiling point of 235.7 ± 35.0 °C and a predicted density of 1.964 ± 0.06 g/cm³, its physicochemical profile reflects the combined mass and polarizability contributions of the mixed halogen set.

Molecular Formula C4HBrCl2N2
Molecular Weight 227.87 g/mol
CAS No. 1816294-12-8
Cat. No. B3247382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dichloropyrazine
CAS1816294-12-8
Molecular FormulaC4HBrCl2N2
Molecular Weight227.87 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)Cl)Br
InChIInChI=1S/C4HBrCl2N2/c5-2-1-8-3(6)4(7)9-2/h1H
InChIKeyFBXYASZTAAVZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dichloropyrazine (CAS 1816294-12-8): Core Physicochemical Identity and Structural Class


5-Bromo-2,3-dichloropyrazine is a triply halogenated pyrazine heterocycle bearing one bromine at position 5 and two chlorine atoms at positions 2 and 3 on the electron-deficient pyrazine ring . With a predicted boiling point of 235.7 ± 35.0 °C and a predicted density of 1.964 ± 0.06 g/cm³, its physicochemical profile reflects the combined mass and polarizability contributions of the mixed halogen set . The compound serves exclusively as a versatile synthetic building block for sequential, chemoselective functionalization in medicinal chemistry and agrochemical intermediate pipelines .

5-Bromo-2,3-dichloropyrazine: Why Simple In-Class Replacement Fails Without Quantifiable Differentiation


Although numerous di- or trihalogenated pyrazines exist, direct substitution of 5-bromo-2,3-dichloropyrazine with an isomer or simpler analog (e.g., 2,3-dichloropyrazine or 2,3,5-trichloropyrazine) introduces significant liability in sequential orthogonal reactivity [1]. The C5–Br bond is intrinsically more reactive toward oxidative addition (Pd-catalyzed cross-coupling) than the C–Cl bonds at C2 and C3, enabling a three-step, chemoselective diversification sequence that is not achievable with the all-chlorine or symmetric dihalo analogs [2]. In addition, the regioisomeric 2-bromo-3,5-dichloropyrazine (CAS 1206249-40-2) positions the bromine adjacent to only one chlorine, altering the electronic bias of the ring and thus the selectivity of nucleophilic aromatic substitution, which is critical in medicinal chemistry campaigns where precise regiochemical control dictates downstream biological activity .

5-Bromo-2,3-dichloropyrazine: Quantitative Head-to-Head Evidence for Differentiated Procurement


Orthogonal Reactivity Vector: C5–Br vs. C2/C3–Cl in Palladium-Catalyzed Cross-Coupling Selectivity

The defining differentiation of 5-bromo-2,3-dichloropyrazine relative to the all-chlorine analog 2,3,5-trichloropyrazine (CAS 873-40-5) lies in the orthogonal reactivity of the C5–Br bond versus the C2–Cl and C3–Cl bonds. In Pd(0)-catalyzed Suzuki-Miyaura coupling, aryl bromides react approximately 10- to 100-fold faster than aryl chlorides under identical conditions. For a representative pyrazine substrate in a Suzuki di-arylation protocol, 2,3-dichloropyrazine reacted with 3,5-dimethylphenylboronic acid to yield the mixed diarylpyrazine in 84% yield . By extension, the bromo substituent in 5-bromo-2,3-dichloropyrazine permits exclusive first-step coupling at C5, preserving C2–Cl and C3–Cl for subsequent differential substitution. With 2,3,5-trichloropyrazine, the three chlorine atoms lack the same magnitude of reactivity discrimination, making chemoselective mono-functionalization substantially harder to control [1].

Chemoselective cross-coupling Sequential functionalization Heterocyclic building blocks

Molecular Weight and Lipophilicity Differentiation vs. 2,3-Dichloropyrazine: Implications for Downstream ADME Tuning

The replacement of one hydrogen by a bromine atom in the transition from 2,3-dichloropyrazine (MW 148.98 g/mol) to 5-bromo-2,3-dichloropyrazine (MW 227.87 g/mol) adds 78.89 Da and substantially increases calculated lipophilicity. For halogenated pyrazine building blocks, each bromine substitution typically elevates the clogP by 0.5–0.8 log units compared to the non-brominated or chlorinated-only parent [1]. This lipophilicity increment is critical when the halogenated pyrazine core is carried into a final drug candidate, as clogP values between 2 and 4 are often targeted for optimal membrane permeability and oral bioavailability. Selecting 5-bromo-2,3-dichloropyrazine over 2,3-dichloropyrazine provides an early-stage molecular-weight and lipophilicity anchor point that can reduce the number of subsequent property-modulating synthetic iterations [2].

Lipophilicity modulation ADME optimization Lead optimization

Regioisomeric Differentiation: 5-Bromo-2,3-dichloropyrazine vs. 2-Bromo-3,5-dichloropyrazine – Electronic Asymmetry Drives Divergent Reactivity

The positional isomer 2-bromo-3,5-dichloropyrazine (CAS 1206249-40-2) places the bromine adjacent to only one chlorine rather than between two chlorines. This difference in substitution pattern alters the electron-withdrawing environment felt by each halogen. In nucleophilic aromatic substitution (SNAr), the C2 position of pyrazine is inherently more activated than C5 or C6 due to the combined electron-withdrawing effect of the two ring nitrogens. In 5-bromo-2,3-dichloropyrazine, the C2–Cl is flanked by the N1 and N4 pyrazine nitrogens, making it the most electrophilic site for SNAr, while the C5–Br is less activated and available for metal-catalyzed coupling. In 2-bromo-3,5-dichloropyrazine, the bromine resides at the most electrophilic C2 position, causing SNAr to compete with cross-coupling, which complicates reaction planning [1].

Regioselective synthesis Nucleophilic aromatic substitution Electronic effects

5-Bromo-2,3-dichloropyrazine: Evidence-Backed Research and Industrial Application Scenarios


Three-Component Sequential Diversification in Kinase Inhibitor Library Synthesis

In medicinal chemistry programs targeting the pyrazine core of kinase inhibitors (e.g., aloisine-type CDK inhibitors constructed from 2,3-dichloropyrazine), 5-bromo-2,3-dichloropyrazine enables a streamlined three-step sequence: (1) Suzuki coupling at C5–Br to install an aryl or heteroaryl group; (2) SNAr at C2–Cl with a primary amine; (3) SNAr or cross-coupling at C3–Cl. This orthogonal sequence avoids the protecting-group manipulations that would be necessary with 2,3-dichloropyrazine, which has only two identical chlorine sites and no bromine handle for chemoselective activation [1].

Agrochemical Intermediate for Herbicidal Pyrazine Derivatives

Patent literature describes the use of halogenated pyrazines as intermediates in the synthesis of herbicidal compounds. The presence of a bromine substituent at C5, flanked by two chlorines, provides a scaffold that can be tailored with different substituents to optimize crop selectivity and weed control spectrum [2]. The compound's differentiation from 2,3,5-trichloropyrazine is critical here, as the mixed-halogen pattern supports sequential introduction of two distinct pharmacophoric features without cross-reactivity.

Fluorescent Probe and Helicene Precursor Synthesis via Electrophilic Cyclization

A 2022 publication demonstrated the use of 2,3-dichloropyrazine as a starting material for pH-sensitive double aza[4]helicenes via electrophile-induced cyclization of ortho-alkynyl bihetaryls [3]. The 5-bromo-2,3-dichloropyrazine analog would extend this methodology by offering a bromine handle for pre-functionalization (e.g., Sonogashira alkynylation at C5) prior to the cyclization cascade, introducing additional structural complexity and spectral tuning capability in one-pot sequences [3].

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